Ampcpr
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Overview
Description
Preparation Methods
The synthesis of Ampcpr involves the use of a phosphonoacetate linker. The synthetic route typically includes the coupling of phosphonoacetic acid with adenosine diphosphate ribose using N,N’-dicyclohexylcarbodiimide as a coupling agent . This method ensures the formation of a stable methylene bis-phosphonate analogue that is resistant to pyrophosphatases .
Chemical Reactions Analysis
Ampcpr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common due to its stable phosphate groups.
Substitution: this compound can participate in substitution reactions, particularly involving its phosphate groups. Common reagents include nucleophiles that target the phosphate moiety.
Hydrolysis: This compound is resistant to hydrolysis by pyrophosphatases, making it a valuable tool in studying enzyme mechanisms.
Scientific Research Applications
Ampcpr has several scientific research applications:
Chemistry: It is used to study the mechanisms of enzyme activation and inhibition, particularly those involving adenosine diphosphate ribose targets.
Biology: this compound is employed in cellular signaling studies, especially in understanding calcium signaling pathways mediated by cyclic adenosine diphosphate ribose.
Industry: Its stability and resistance to enzymatic degradation make it useful in industrial applications where stable analogues of adenosine diphosphate ribose are required.
Mechanism of Action
Ampcpr exerts its effects by interacting with specific molecular targets, such as adenosine diphosphate ribose pyrophosphatase and members of the MutT/nudix family of proteins . These interactions influence various cellular processes, including calcium signaling and enzyme regulation. The stable methylene bis-phosphonate substitution in this compound prevents its hydrolysis, allowing it to act as a potent inhibitor or activator in biochemical assays .
Comparison with Similar Compounds
Ampcpr is unique due to its stable methylene bis-phosphonate substitution, which distinguishes it from other adenosine diphosphate ribose analogues. Similar compounds include:
Adenosine diphosphate ribose (ADPR): The natural form involved in cellular signaling.
Cyclic adenosine diphosphate ribose (cADPR): A second messenger in calcium signaling.
Phosphonoacetate analogues of ADPR: These analogues have modifications in the phosphate groups to study enzyme interactions.
This compound’s resistance to enzymatic degradation and its ability to mimic natural adenosine diphosphate ribose make it a valuable tool in biochemical and pharmacological research.
Properties
Molecular Formula |
C16H25N5O13P2 |
---|---|
Molecular Weight |
557.34 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19) |
InChI Key |
ZPZRETFSCSWNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |
Origin of Product |
United States |
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